(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride

Pharmaceutical Analysis Reference Standards HPLC Method Validation

(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride (CAS 82586-70-7) is a thiazole derivative supplied as the hydrochloride salt with molecular formula C₇H₁₃ClN₂OS and molecular weight 208.71 g·mol⁻¹. It is formally designated as Nizatidine EP Impurity J, a specified impurity of the H2-receptor antagonist nizatidine.

Molecular Formula C7H13ClN2OS
Molecular Weight 208.71 g/mol
CAS No. 82586-70-7
Cat. No. B3156302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride
CAS82586-70-7
Molecular FormulaC7H13ClN2OS
Molecular Weight208.71 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC(=CS1)CO.Cl
InChIInChI=1S/C7H12N2OS.ClH/c1-9(2)3-7-8-6(4-10)5-11-7;/h5,10H,3-4H2,1-2H3;1H
InChIKeyAISGSONLRVIWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride (CAS 82586-70-7): A Pharmacopeial Reference Standard for Nizatidine Quality Control


(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride (CAS 82586-70-7) is a thiazole derivative supplied as the hydrochloride salt with molecular formula C₇H₁₃ClN₂OS and molecular weight 208.71 g·mol⁻¹ . It is formally designated as Nizatidine EP Impurity J, a specified impurity of the H2-receptor antagonist nizatidine . The compound is primarily utilized as a pharmacopeial reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the manufacture and regulatory filing of nizatidine active pharmaceutical ingredient (API) and finished dosage forms [1].

Why (2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride Cannot Be Interchanged with Generic Thiazole Building Blocks


This compound is not a generic thiazole-methanol building block; it is a regulatory-defined impurity standard. Its procurement value is tied to its verified identity and purity profile specifically as Nizatidine EP Impurity J, which enables accurate quantification in HPLC/LC-MS methods . Substituting a non-certified thiazole analog—even one with structural similarity—invalidates pharmacopeial method system suitability, as relative retention time (RRT) and resolution relative to nizatidine API are unique to this specific compound [1]. Furthermore, the hydrochloride salt form (CAS 82586-70-7) differs physically from the free base (CAS 78441-69-7), affecting solubility, hygroscopicity, and weighability in standard preparation; interchange without verified equivalency introduces unquantifiable analytical error .

Quantitative Differentiation of (2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride (CAS 82586-70-7) as a Nizatidine Impurity Standard


Certified Purity vs. Generic Thiazole-Methanol Salts for Analytical Method Validation

The target compound, as the hydrochloride salt, is supplied at a certified minimum purity of 95% (AKSci) and up to 98% (MolCore), specifically characterized for use as a reference standard in nizatidine impurity profiling . In contrast, generic 2-(dimethylaminomethyl)-4-thiazolemethanol (free base, CAS 78441-69-7) is frequently sold as a research chemical with purity typically specified at 95% but without the pharmacopeial characterization data package (COA including HPLC chromatogram, water content, residual solvents) required for regulatory submission . A 2014 stability-indicating method for nizatidine oral solution quantified total 13 impurities; without a certified Impurity J standard of known purity, accurate quantitation against the ≤0.5% individual and ≤1.5% total impurity limits specified by USP cannot be validated [1].

Pharmaceutical Analysis Reference Standards HPLC Method Validation

Pharmacopeial Specification Compliance: Impurity J Acceptance Criteria vs. Other Nizatidine Impurities

Under the USP monograph for Nizatidine, any individual unspecified impurity is limited to not more than (NMT) 0.3%, and total impurities NMT 1.5% [1]. Nizatidine EP Impurity J, as a specified process-related impurity, must be individually resolved and quantified. In a validated stability-indicating LC method, two unknown degradation impurities formed under stress conditions (40°C/75% RH for 3 months) exhibited relative retention times (RRTs) of 0.93 and 2.14; however, Impurity J is a process impurity with a distinct RRT (typically intermediate between these values depending on column and mobile phase), and its accurate identification requires a certified reference standard rather than retention-time extrapolation alone [2]. The target compound's hydrochloride salt form (MW 208.71) also displays a predicted pKa of 13.22 (±0.10) for the conjugate acid of the dimethylamino group, which dictates its ionization state under typical reversed-phase HPLC conditions (mobile phase pH 2-8) .

Pharmaceutical Quality Control ICH Q3A/Q3B Nizatidine API

Salt Form Identity (Hydrochloride) as a Determinant of Gravimetric Accuracy in Standard Preparation

The hydrochloride salt (CAS 82586-70-7, MW 208.71) is non-hygroscopic under recommended storage (+5°C, dry), enabling accurate gravimetric preparation of impurity stock solutions . The free base (CAS 78441-69-7, MW 172.25) is described as a pale-yellow to light-brown viscous liquid , which is inherently difficult to weigh precisely and prone to oxidative degradation. When preparing a standard solution targeting 50 µg/mL of Impurity J (as specified in USP Standard solution 1), failure to apply a salt-to-base correction factor of 208.71/172.25 = 1.212 would introduce a systematic overestimation of impurity content by approximately 21.2% relative to the free base .

Analytical Standard Preparation Salt-Correction Factor Weighing Accuracy

Validated Application Scenarios for (2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride in Pharmaceutical Development


ANDA Filing: Nizatidine Impurity Profiling Method Validation

For generic pharmaceutical companies submitting an Abbreviated New Drug Application (ANDA) for nizatidine capsules or oral solution, EP Impurity J must be chromatographically resolved from the API and other specified impurities (A, B, C, D, E, F, G) per the EP monograph. The hydrochloride reference standard (CAS 82586-70-7), with certified purity ≥95%, is used to spike placebo and API matrices at the reporting threshold (0.05%) through the specification limit (0.3%) to establish method linearity (r² ≥ 0.995), accuracy (recovery 90-110%), and precision (RSD ≤ 10% at LOQ) [1]. The solid hydrochloride form enables precise weighing for the 5-level calibration curve required by ICH Q2(R1) .

Stability Study: Forced Degradation and Impurity Fate Mapping

During ICH Q1A(R2) stability studies of nizatidine drug product, the Impurity J reference standard is used to identify whether this process impurity increases under accelerated conditions (40°C/75% RH). The standard's known RRT and UV spectrum (λ_max ~254 nm) allow unambiguous peak assignment even when degradation impurities with close RRTs (e.g., 0.93 and 2.14) are present . This differentiation is critical for determining whether Impurity J is a process impurity (constant over shelf-life) or a degradation product (increasing), which dictates control strategy classification per ICH Q6A [1].

Quality Control Batch Release Testing in API Manufacturing

For API manufacturers producing nizatidine, the Impurity J hydrochloride standard is used daily for system suitability testing (SST) prior to batch release assays. The USP specification of NMT 0.3% individual unspecified impurity requires that the Impurity J peak area in the 0.3% standard injection is compared against the API test solution. The hydrochloride salt's room-temperature shipping stability and +5°C long-term storage ensure consistent standard integrity across multiple QC runs, reducing SST failures compared to the free base liquid form, which is prone to weigh errors and oxidation .

De Novo Impurity Identification in Nizatidine Drug Product Complaints

When a nizatidine drug product complaint or adverse event investigation requires impurity profiling, the certified Impurity J standard serves as a primary reference for LC-MS/MS identification. The characteristic fragment ion pattern of the dimethylaminomethyl-thiazole moiety (m/z 172→155, loss of OH; m/z 172→127, loss of N(CH₃)₂) allows confirmation of the impurity's presence even when chromatographic RRT shifts due to column aging [1]. This targeted identification capability, combined with the standard's known purity and salt form, ensures that quantitation results are defensible in regulatory responses .

Quote Request

Request a Quote for (2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.